2-(benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship

This compound (CAS 923465‑58‑1) is a structurally defined thiazolyl acetamide featuring a benzylthio-acetamide-tetrahydronaphthalenyl scaffold with three discrete diversification vectors. Unlike polar reference inhibitors (e.g., tirbanibulin, XLogP3≈3.7), its XLogP3 of 5.7 and TPSA of 95.5 Ų target lipophilic kinase ATP-binding pockets. Structural analogs are NOT interchangeable—single-atom substitutions on the benzyl ring have altered GI₅₀ values >20‑fold in published Src kinase series. Independent target engagement validation is advised prior to procurement.

Molecular Formula C22H22N2OS2
Molecular Weight 394.55
CAS No. 923465-58-1
Cat. No. B2782360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide
CAS923465-58-1
Molecular FormulaC22H22N2OS2
Molecular Weight394.55
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSCC4=CC=CC=C4
InChIInChI=1S/C22H22N2OS2/c25-21(15-26-13-16-6-2-1-3-7-16)24-22-23-20(14-27-22)19-11-10-17-8-4-5-9-18(17)12-19/h1-3,6-7,10-12,14H,4-5,8-9,13,15H2,(H,23,24,25)
InChIKeyRRGMKVZMTNNKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide (CAS 923465-58-1): Core Identity and Procurement Baseline


2-(Benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide (CAS 923465‑58‑1, molecular formula C₂₂H₂₂N₂OS₂, molecular weight 394.6 g mol⁻¹) is a fully synthetic small molecule belonging to the thiazolyl acetamide class [1]. It features a 2‑aminothiazole core linked via an acetamide bridge to a benzylthio moiety, with a 5,6,7,8‑tetrahydronaphthalen‑2‑yl substituent at the thiazole 4‑position. Its computed physicochemical profile (XLogP3 = 5.7, topological polar surface area = 95.5 Ų, 1 hydrogen‑bond donor, 4 hydrogen‑bond acceptors, 6 rotatable bonds) positions it as a moderately lipophilic, drug‑like scaffold [1]. The compound is listed in the PubChem database (CID 41566447) but currently lacks curated bioactivity data from primary pharmacological studies [1].

Why Generic Substitution Fails for 2‑(Benzylthio)‑N‑(4‑(5,6,7,8‑tetrahydronaphthalen‑2‑yl)thiazol‑2‑yl)acetamide in Medicinal Chemistry and Chemical Biology


Thiazolyl acetamide derivatives cannot be treated as interchangeable. Minor structural modifications—such as replacing the benzylthio group with a 4‑fluorophenylthio group, extending the acetamide linker to a butanamide spacer, or altering the substitution pattern on the tetrahydronaphthalene ring—can produce large shifts in lipophilicity (ΔXLogP3 > 0.7), hydrogen‑bonding capacity, and conformational flexibility [1]. In the well‑characterized N‑benzyl thiazolyl acetamide Src kinase inhibitor series, even single‑atom substitutions on the benzyl ring changed GI₅₀ values by >20‑fold and altered cell‑line selectivity profiles [2]. For procurement decisions, assuming functional equivalence across analogs without compound‑specific comparative data therefore carries a high risk of selecting a molecule with a materially different target‑engagement and selectivity profile.

Product‑Specific Quantitative Evidence Guide: 2‑(Benzylthio)‑N‑(4‑(5,6,7,8‑tetrahydronaphthalen‑2‑yl)thiazol‑2‑yl)acetamide vs. Closest Analogs


Structural Differentiation: Benzylthio Substituent vs. 4‑Fluorophenylthio and p‑Tolylthio Analogs

The target compound carries a benzylthio moiety (–SCH₂C₆H₅) at the acetamide α‑carbon. The closest purchasable analogs replace this with a 4‑fluorophenylthio group (CAS 922805‑82‑1) or a p‑tolylthio group, respectively. The benzylthio group introduces an sp³‑hybridised methylene spacer that increases conformational flexibility (6 rotatable bonds vs. 5 in the 4‑fluorophenylthio analog) and modulates electron density at the sulfur atom compared with directly aryl‑attached thioethers. In the homologous N‑benzyl thiazolyl acetamide Src inhibitor series, replacement of the benzyl substituent with substituted benzyl groups altered GI₅₀ values from 1.34 μM to >50 μM and re‑ordered cell‑line selectivity between HT‑29 (colon), BT‑20 (breast), and CCRF‑CEM (leukemia) lines [1]. No head‑to‑head bioactivity data are available for the target compound versus its closest thioether analogs.

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship

Acetamide Linker Length: Differentiation from the Butanamide Analog

The target compound contains an acetamide linker (–CH₂–CO–NH–) connecting the benzylthio group to the 2‑aminothiazole. A closely related compound, 4‑(benzylthio)‑N‑(4‑(5,6,7,8‑tetrahydronaphthalen‑2‑yl)thiazol‑2‑yl)butanamide, extends this to a butanamide linker (–(CH₂)₃–CO–NH–). The longer linker increases the distance between the benzylthio group and the thiazole ring, altering the spatial orientation of the terminal phenyl ring relative to the putative ATP‑binding pocket interaction surface. In kinase inhibitor SAR, linker length is a critical determinant of binding mode; extension by two methylene units can shift ligand pose and reduce inhibitory potency by orders of magnitude. Experimental comparative data for the target compound versus the butanamide analog are not available.

Medicinal Chemistry Linker Optimization Pharmacokinetics

Predicted Lipophilicity and Polarity vs. the Reference Src Inhibitor KX2‑391 (Tirbanibulin)

Computed XLogP3 for the target compound is 5.7, with a topological polar surface area (TPSA) of 95.5 Ų [1]. For comparison, the FDA‑approved Src kinase inhibitor tirbanibulin (KX2‑391), which shares the N‑benzyl‑acetamide‑thiazole/pyridine scaffold, has a reported XLogP3 of approximately 3.7 and a TPSA of approximately 75 Ų [2]. The higher lipophilicity of the target compound (ΔXLogP3 ≈ +2.0) suggests greater membrane permeability but potentially lower aqueous solubility, while the larger TPSA (Δ ≈ +20 Ų) may reduce passive blood‑brain barrier penetration relative to compounds with smaller polar surface areas. These computed differences imply that the target compound and KX2‑391 would exhibit divergent ADME profiles if tested in vivo.

Drug-likeness ADME Prediction Kinase Inhibitor

Class‑Level Src Kinase Inhibitory Potential: Inference from N‑Benzyl Thiazolyl Acetamide SAR

The target compound is a structural congener of the N‑benzyl substituted thiazol‑4‑yl acetamide series reported by Fallah‑Tafti et al. (2011). In that study, the unsubstituted N‑benzyl derivative (compound 8a) inhibited c‑Src kinase with GI₅₀ values of 1.34 μM (NIH3T3/c‑Src527F) and 2.30 μM (SYF/c‑Src527F), and the 4‑fluorobenzylthiazolyl derivative (8b) achieved 64–71% inhibition of BT‑20 and CCRF‑CEM cell proliferation at 50 μM [1]. The target compound differs from 8a by the presence of the tetrahydronaphthalenyl group at the thiazole 4‑position instead of a simple 2‑morpholinoethoxyphenyl group, and by a benzylthio rather than benzyl group at the acetamide. These structural differences are expected to alter Src binding and cellular potency, but no direct Src kinase assay or cancer cell proliferation data exist for the target compound.

Src Kinase Inhibition Cancer Cell Proliferation Tyrosine Kinase

Antimicrobial Scaffold Potential: Tetrahydronaphthyl Thiazole Carboxamide Patent Landscape

The tetrahydronaphthyl‑thiazole scaffold appears in a Bayer CropScience patent application (US 2015/0329517 A1) describing tetrahydronaphthyl(thio) carboxamides as biologically active compounds for controlling harmful microorganisms in crop protection and material preservation [1]. The patent claims a broad genus that encompasses the core tetrahydronaphthalen‑2‑yl‑thiazole substructure present in the target compound, though the target compound itself is not explicitly exemplified. This establishes the scaffold's relevance for antimicrobial applications, but no quantitative minimum inhibitory concentration (MIC) data are available for the target compound.

Antimicrobial Crop Protection Thiazole Carboxamide

Best Research and Industrial Application Scenarios for 2‑(Benzylthio)‑N‑(4‑(5,6,7,8‑tetrahydronaphthalen‑2‑yl)thiazol‑2‑yl)acetamide (CAS 923465‑58‑1)


Kinase‑Focused Medicinal Chemistry and Src Family Kinase Probe Development

Based on the established SAR of N‑benzyl thiazolyl acetamide Src kinase inhibitors [1], the target compound is structurally suited as a starting point for Src‑family kinase chemical probe development. Its benzylthio‑acetamide‑tetrahydronaphthalenyl scaffold offers three distinct diversification vectors (benzylthio group, acetamide linker, tetrahydronaphthalene ring) for systematic SAR exploration. Researchers should validate Src kinase inhibitory activity before making procurement decisions based on class analogy.

Computational Drug Discovery and Virtual Screening Library Enrichment

The compound's well‑defined computed properties (XLogP3 = 5.7, TPSA = 95.5 Ų, MW = 394.6 g mol⁻¹) [2] make it a suitable candidate for inclusion in focused virtual screening libraries targeting lipophilic kinase ATP‑binding pockets. Its predicted high membrane permeability and moderate polar surface area differentiate it from more polar reference inhibitors such as tirbanibulin (XLogP3 ≈ 3.7) [3], enabling the exploration of distinct regions of chemical space in docking‑based campaigns.

Antimicrobial Scaffold Hopping and Agrochemical Lead Generation

The tetrahydronaphthalen‑2‑yl‑thiazole core is encompassed by the Bayer CropScience patent genus claiming antimicrobial activity for crop protection [4]. The target compound can serve as a scaffold‑hopping starting point for synthesizing novel tetrahydronaphthyl‑thiazole derivatives and screening against panels of phytopathogenic fungi and bacteria. Antimicrobial activity must be confirmed experimentally before functional claims can be made.

Chemical Biology Tool Compound for Cellular Target Engagement Studies (Post‑Validation)

If independent biochemical profiling confirms Src kinase or other target engagement, the compound's moderate lipophilicity and conformational flexibility could make it a useful cellular tool compound for studying kinase‑dependent signaling pathways. The benzylthio group provides a potential handle for future incorporation of photoaffinity labels or biotin tags to enable target identification by chemical proteomics.

Quote Request

Request a Quote for 2-(benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.